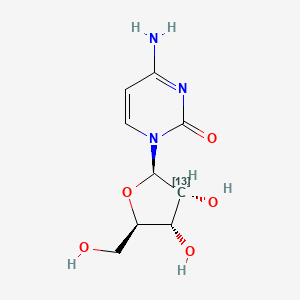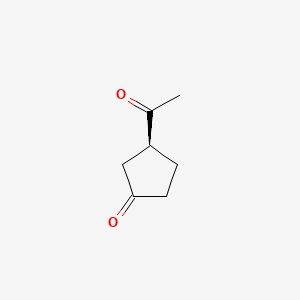
L-ERYTHRONO-1,4-LACTONA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one, also known as (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one, is a useful research compound. Its molecular formula is C4H6O4 and its molecular weight is 118.088. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Antitumorales
L-ERYTHRONO-1,4-LACTONA es un tipo de lactona natural y sintética que se ha encontrado que posee actividades antitumorales . Estos compuestos tienen un amplio espectro de usos biológicos, incluyendo actividades antitumorales, antihelmínticas, antimicrobianas e antiinflamatorias . Han surgido como agentes anticancerígenos en las últimas décadas .
Modulación del Comportamiento de los Insectos
Se ha encontrado que el compuesto induce respuestas de oviposición en la mariposa común amarilla, Eurema mandarina . Las hembras de esta especie responden a múltiples compuestos con diferente acidez, y las subfracciones ácidas de ciertos extractos de hojas de plantas, que contienen este compuesto, se ha encontrado que estimulan la oviposición femenina .
Investigación en Bioquímica y Biología Molecular
This compound se utiliza en la investigación en bioquímica y biología molecular. Es particularmente útil en estudios que involucran la inhibición de enzimas específicas, como la Tioesterasa 1 de Proteína Acil (APT1).
Descubrimiento de Fármacos
Este compuesto también es valioso en el campo del descubrimiento de fármacos. Su estructura y propiedades únicas lo convierten en un componente clave en el desarrollo de nuevos fármacos, particularmente aquellos dirigidos al cáncer.
Control Antibacteriano
Las investigaciones han demostrado que muchas plantas tienen efectos beneficiosos en diversas infecciones bacterianas, fúngicas, virales o parasitarias . Como un compuesto natural que se encuentra en ciertas plantas, this compound podría usarse potencialmente en el desarrollo de nuevos tratamientos antibacterianos .
Síntesis de Otros Compuestos
This compound se puede utilizar en la síntesis de otros compuestos complejos . Por ejemplo, se ha utilizado en la síntesis eficiente de (2S,3S,4S)-terc-butil 3,4-dihidroxi-2-(metoximetil)-5-oxopirrolidina-1-carboxilato .
Análisis Bioquímico
Biochemical Properties
L-ERYTHRONO-1,4-LACTONE plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the key enzymes it interacts with is L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate (vitamin C) in the presence of oxygen . This interaction is vital for the biosynthesis of ascorbic acid, an essential antioxidant in many organisms. Additionally, L-ERYTHRONO-1,4-LACTONE has been identified as a lactone of tetronic acid in the urine of normal adults and neonates, indicating its role in metabolic processes .
Cellular Effects
L-ERYTHRONO-1,4-LACTONE influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cytoplasmic localization of certain proteins, thereby influencing their activity and function . The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of L-ERYTHRONO-1,4-LACTONE involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the compound binds to L-galactonolactone dehydrogenase, facilitating the conversion of L-galactonolactone to L-ascorbate . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent production of ascorbic acid. Additionally, L-ERYTHRONO-1,4-LACTONE may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-ERYTHRONO-1,4-LACTONE can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that L-ERYTHRONO-1,4-LACTONE can undergo lactonization under acidic conditions, which may affect its stability and activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular metabolism and enzyme activity over time.
Dosage Effects in Animal Models
The effects of L-ERYTHRONO-1,4-LACTONE in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and antioxidant activity. At higher doses, it may lead to toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
L-ERYTHRONO-1,4-LACTONE is involved in several metabolic pathways, including the biosynthesis of ascorbic acid. The compound interacts with enzymes such as L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate . This interaction is essential for maintaining adequate levels of ascorbic acid in the body. Additionally, L-ERYTHRONO-1,4-LACTONE may influence other metabolic pathways by modulating enzyme activity and metabolite levels .
Transport and Distribution
The transport and distribution of L-ERYTHRONO-1,4-LACTONE within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in water, ethanol, and chloroform facilitates its distribution across different cellular compartments . Once inside the cells, L-ERYTHRONO-1,4-LACTONE can interact with various proteins and enzymes, influencing its localization and accumulation.
Subcellular Localization
L-ERYTHRONO-1,4-LACTONE is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are crucial for the compound’s activity and function within the cell.
Propiedades
IUPAC Name |
(3S,4S)-3,4-dihydroxyoxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-HRFVKAFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-99-9 |
Source


|
| Record name | rel-(3R,4R)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
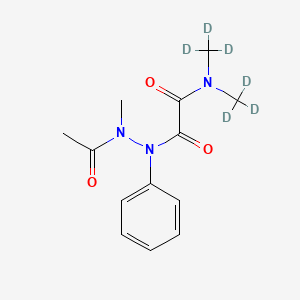

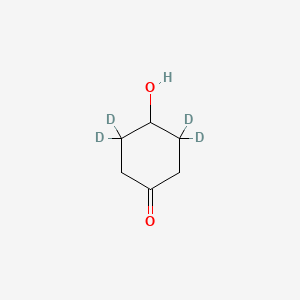
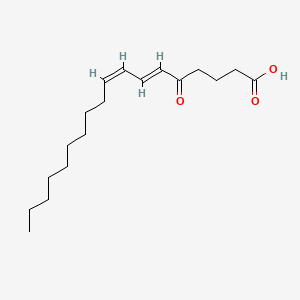
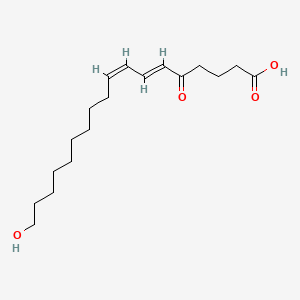

![5H-1,3-Dioxolo[4,5]cyclopent[1,2-d]oxazole (9CI)](/img/no-structure.png)
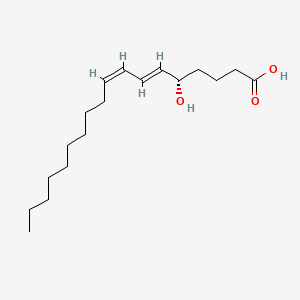
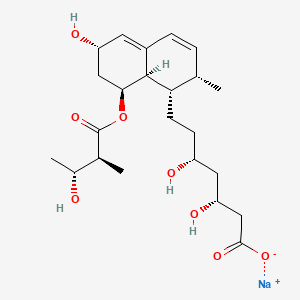
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)
